DI-591 -

DI-591

Catalog Number: EVT-1534652
CAS Number:
Molecular Formula: C31H47N5O4S
Molecular Weight: 585.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DI-591 is a high-affinity, cell-permeable, small molecule inhibitor of the DCN1-UBC12 interaction. DI-591 selectively blocks cullin 3 neddylation.
Synthesis Analysis

The synthesis of DI-591 involved several key steps that utilized structure-based design principles. The initial design was informed by the co-crystal structure of UBC12 complexed with DCN1, which revealed critical interactions necessary for binding. The synthesis process included:

  1. Modification of Peptide Backbone: Various modifications were made to the peptide backbone to enhance binding affinity and solubility.
  2. Optimization of Side Chains: The side chains were systematically altered to improve hydrophobic interactions with the DCN1 protein.
  3. Analytical Techniques: Mass spectrometry and nuclear magnetic resonance spectroscopy were employed to confirm the structural integrity and purity of synthesized compounds.

The final product, DI-591, demonstrated a binding affinity in the nanomolar range, indicating its potential as a potent inhibitor .

Molecular Structure Analysis

The molecular structure of DI-591 can be characterized by its complex arrangement that facilitates interaction with DCN1. Key features include:

  • Core Structure: DI-591 contains a morpholinopropanamide unit that is critical for its inhibitory activity.
  • Functional Groups: The presence of specific functional groups allows for optimal interaction with the hydrophobic pocket of DCN1.
  • Crystallographic Data: X-ray crystallography has provided detailed insights into the spatial arrangement of atoms within DI-591, confirming its effective binding conformation .

Structural Data

  • Molecular Formula: C₃₁H₄₃N₇O₅S
  • Molecular Weight: Approximately 613.8 g/mol
  • Binding Affinity (K_i): Approximately 150 nM for DCN1 .
Chemical Reactions Analysis
  1. Inhibition Reaction: DI-591 inhibits the neddylation reaction catalyzed by DCN1 by preventing its interaction with UBC12.
  2. Covalent Modification Potential: Modifications to DI-591 have led to derivatives that can form covalent bonds with cysteine residues in DCN1, enhancing their inhibitory potency .
Mechanism of Action

The mechanism by which DI-591 exerts its effects involves several steps:

  1. Binding to DCN1: DI-591 binds selectively to the hydrophobic pocket of DCN1, disrupting its interaction with UBC12.
  2. Inhibition of Neddylation: By blocking this interaction, DI-591 inhibits the neddylation of cullin 3, leading to an accumulation of un-neddylated cullin 3.
  3. Biological Consequences: This accumulation results in downstream effects such as upregulation of NRF2, a transcription factor involved in cellular stress responses .

Data Supporting Mechanism

Studies have shown that treatment with DI-591 leads to significant alterations in protein levels associated with cullin 3 activity, confirming its role as an inhibitor in cellular environments .

Physical and Chemical Properties Analysis

DI-591 exhibits several notable physical and chemical properties:

  • Solubility: While initially exhibiting poor aqueous solubility due to its hydrophobic character, modifications have been made to enhance solubility without compromising potency.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis or oxidation if not properly stored.
  • Chemical Behavior: As a small molecule, it demonstrates typical behavior associated with organic compounds in biological systems, including permeability across cellular membranes .

Relevant Data

  • Melting Point: Not extensively documented but inferred from structural data.
  • pKa Values: Not specified but expected to vary based on functional groups present.
Applications

DI-591 has significant scientific applications primarily in research related to:

  1. Cancer Biology: Its ability to inhibit cullin 3 neddylation makes it a valuable tool for studying cancer pathways where this process is dysregulated.
  2. Drug Development: As a lead compound, DI-591 serves as a basis for developing more potent and selective inhibitors targeting similar pathways.
  3. Understanding Protein Interactions: It aids in elucidating the roles of protein-protein interactions in cellular signaling and degradation mechanisms .
Introduction to Protein Neddylation and Cullin-RING Ligases (CRLs)

Ubiquitin-Proteasome System (UPS) and Post-Translational Modifications

The ubiquitin-proteasome system (UPS) is a fundamental regulatory machinery for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis. Within this system, neddylation—a post-translational modification analogous to ubiquitination—attaches the ubiquitin-like protein NEDD8 (neural precursor cell expressed developmentally downregulated 8) to specific substrates. Unlike ubiquitination, which typically targets proteins for proteasomal destruction, neddylation primarily modulates the activity and conformation of its targets [7] [8]. The best-characterized neddylation substrates are cullin family proteins, which serve as molecular scaffolds for Cullin-RING E3 ubiquitin ligases (CRLs). CRLs govern the turnover of ~20% of cellular proteins involved in cell cycle progression, DNA repair, and stress response [2] [3]. The neddylation cascade requires three enzymatic components:

  • E1 (Activating Enzyme): NEDD8-activating enzyme (NAE)
  • E2 (Conjugating Enzyme): UBC12 (UBE2M) or UBE2F
  • E3 (Ligating Enzyme): RING-box proteins (RBX1/RBX2) or scaffolding proteins like DCN1 [3] [8]

Table 1: Key Characteristics of Ubiquitin and NEDD8 Pathways

FeatureUbiquitinNEDD8
Primary FunctionProtein degradationProtein activation
Key E2 Enzymes~40 variantsUBC12 (UBE2M), UBE2F
Major E3 Ligase TargetsDiverse E3 familiesCullin-RING ligases (CRLs)
OutcomeProteasomal targetingCRL conformational activation

Structural and Functional Roles of Cullin Neddylation in CRL Activation

Cullin neddylation is indispensable for CRL functionality. Structurally, cullins assemble with RING proteins (RBX1/RBX2) and substrate adapters to form multisubunit E3 ligases. Neddylation of cullins induces a conformational shift that:

  • Stabilizes the CRL complex by repositioning the RING domain.
  • Enhances ubiquitin transfer to substrate proteins by facilitating E2-E3 cooperation [3] [8].Among cullins (CUL1–7), cullin-3 (CUL3) uniquely associates with BTB-domain adapters to ubiquitinate regulators like NRF2 (nuclear factor erythroid 2–related factor 2). Neddylation activates CUL3-CRLs, promoting NRF2 degradation. Inhibiting this process stabilizes NRF2, triggering antioxidant response pathways [3] [10]. DI-591 exploits this specificity—it selectively blocks CUL3 neddylation without affecting other cullins (CUL1, 2, 4A/B, 5) [1] [3].

Table 2: Selectivity Profile of DI-591

Target ProteinBinding Affinity (Ki)Effect on Neddylation
DCN112 nMInhibited
DCN210.4 nMInhibited
DCN3>10 µMNo effect
DCN4>10 µMNo effect
DCN5>10 µMNo effect
Cullin-3N/ASelective inhibition
Other CullinsN/AMinimal or no effect

DCN1-UBC12 Interaction as a Regulatory Node in Neddylation Cascades

The DCN1 (Defective in Cullin Neddylation 1) family of proteins acts as non-RING E3 ligases that scaffold UBC12~NEDD8 (the E2~NEDD8 thioester) and cullins. Among five human DCN paralogs (DCN1–5), DCN1 and DCN2 are critical for CUL3 neddylation. DCN1 binds UBC12 through a high-affinity interaction involving UBC12’s N-terminal "docking peptide" and DCN1’s acetyl-CoA binding site (the "PONY" domain) [3] [6]. DI-591 disrupts this protein-protein interface through:

  • Sub-nanomolar binding affinity (Ki = 12 nM for DCN1, 10.4 nM for DCN2).
  • >1000-fold selectivity over DCN3, DCN4, and DCN5 [1] [10].In cells (e.g., KYSE70 esophageal cancer line), DI-591 (10 µM, 1 hr) dissociates endogenous DCN1-UBC12 complexes, stabilizing DCN1/DCN2 proteins. Consequently, CUL3 accumulates in its unneddylated, inactive state [1] [3]. This triggers NRF2 stabilization and transcriptional upregulation of antioxidant genes (e.g., NQO1, HO1) in THLE2 hepatocytes—without altering NRF2 mRNA levels [1] [9].

Table 3: Cellular Effects of DI-591 Treatment

Cell LineTreatmentObserved EffectOutcome
KYSE7010 µM, 1 hourDisruption of DCN1-UBC12 interactionCUL3 unneddylation
THLE210 µM, 24 hours↑ mRNA of NQO1, HO1; ↑ HO1 proteinNRF2 pathway activation
THLE210 µM, 24 hoursNo change in NRF2 mRNAPost-translational regulation

Properties

Product Name

DI-591

IUPAC Name

(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide

Molecular Formula

C31H47N5O4S

Molecular Weight

585.81

InChI

InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m0/s1

InChI Key

CNJKDQGPBAWNRY-IZZNHLLZSA-N

SMILES

O=C(N[C@@H](C1CCCCC1)CNC(CCN2CCOCC2)=O)[C@@H](NC(CC)=O)CC3=NC4=CC=C(C(C)C)C=C4S3

Solubility

Soluble in DMSO

Synonyms

DI-591; DI591; DI 591

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